1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
1,3-Dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic uracil-like core. Key structural features include:
- 1,3-dimethyl groups at the pyrimidine ring, enhancing steric stability and modulating electronic properties.
- A 5-(2-naphthyl) substituent, introducing extended aromaticity and hydrophobic interactions.
- A planar pyrido[2,3-d]pyrimidine scaffold, enabling π-π stacking and hydrogen-bonding interactions .
This compound is synthesized via multicomponent reactions involving 6-amino-1,3-dimethyluracil and α,β-unsaturated ketones or aldehydes under acidic catalysis (e.g., triethylammonium hydrogen sulfate) .
Properties
IUPAC Name |
1,3-dimethyl-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-21-17-16(18(23)22(2)19(21)24)15(9-10-20-17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKAQMUSXACXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Compounds in the pyrido[2,3-d]pyrimidine family have shown potential as antiproliferative agents, protein kinase inhibitors, and anti-inflammatory agents.
Biological Studies: These compounds are used to study various biological pathways and molecular targets, including phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs).
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of PI3K and CDKs . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse bioactivities influenced by substituents. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Properties :
- The 2-naphthyl substituent increases aromatic surface area, leading to stronger π-π stacking (centroid distances: 3.065–3.102 Å) compared to phenyl or styryl analogs .
- HOMO-LUMO Gaps : Styryl and naphthyl derivatives exhibit lower ΔE values (~3.9–4.1 eV) than hydroxybenzoyl analogs, correlating with higher reactivity in herbicidal assays .
Bioactivity: Kinase Inhibition: Naphthyl and biphenyl derivatives (e.g., Y021-6602, C₂₁H₁₇N₃O₂) block the RAF-MEK-ERK pathway, showing cytotoxic IC₅₀ values <10 µM in cancer cell lines . Antimicrobial Activity: Hydroxybenzoyl derivatives (e.g., 6a–d) demonstrate moderate activity against S. aureus and E. coli, while thieno[2,3-d]pyrimidines with imidazo groups show efficacy against P. aeruginosa .
Synthetic Accessibility :
- Naphthyl Derivatives : Require optimized reaction conditions (e.g., [Et₃NH][HSO₄] catalysis) to avoid side products like styryl analogs .
- Hydroxybenzoyl Derivatives : Synthesized via regioselective Friedel-Crafts acylation, yielding >70% purity .
Structural Insights :
- Dihedral Angles : The 5-aryl group in naphthyl derivatives forms an 88.2° angle with the pyridopyrimidine core, reducing steric hindrance and enabling intermolecular C-H···O/N interactions .
- Crystal Packing : Edge-to-face π-π stacking and hydrogen bonds stabilize 3D networks, critical for solid-state bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
